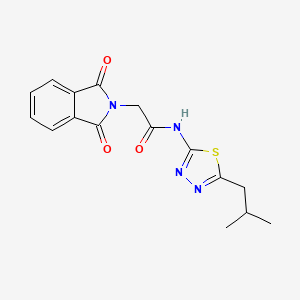
1-(3-phenylpropanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-phenylpropanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as PPTA, is a chemical compound that has been extensively studied for its potential use in scientific research. PPTA is a triazole-based compound that has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and drug discovery. In
Wirkmechanismus
The mechanism of action of 1-(3-phenylpropanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and reduce the production of inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In vivo studies have shown that this compound can reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-phenylpropanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its high binding affinity to various receptors, which makes it a useful tool for studying receptor-ligand interactions. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-phenylpropanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One area of research could focus on the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research could focus on the use of this compound in combination with other drugs to enhance its therapeutic potential. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in other areas of scientific research.
Synthesemethoden
The synthesis of 1-(3-phenylpropanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine involves a multistep process that starts with the reaction of 3-bromopyridine with ethyl acetoacetate to form 3-acetylpyridine. The 3-acetylpyridine is then reacted with hydrazine hydrate to form 3-acetylpyridine hydrazone. This hydrazone is then reacted with benzoyl chloride to form 3-benzoylpyridine hydrazone. Finally, the 3-benzoylpyridine hydrazone is reacted with sodium azide to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-phenylpropanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential use in various fields of scientific research. One of the main applications of this compound is in medicinal chemistry, where it has been shown to have potent anti-inflammatory and analgesic properties. This compound has also been studied for its potential use in cancer research, where it has been shown to have anticancer properties. Additionally, this compound has been studied for its potential use in drug discovery, where it has been shown to have high binding affinity to various receptors.
Eigenschaften
IUPAC Name |
1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c17-16-19-15(13-7-4-10-18-11-13)20-21(16)14(22)9-8-12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPWTKSYISFFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N2C(=NC(=N2)C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-dichlorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5725286.png)


![6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide](/img/structure/B5725309.png)



![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol](/img/structure/B5725332.png)
![ethyl (2-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5725338.png)
![N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5725341.png)
![2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5725343.png)
![2-[(2-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5725351.png)
![3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5725367.png)
![4-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5725371.png)